6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This compound features a bromine atom and an isopropoxyphenyl group, contributing to its unique properties and potential applications in medicinal chemistry. The compound's chemical formula is , and it has a CAS number of 351001-10-0. It is classified as an organic compound with potential uses in pharmaceutical research, particularly in the development of inhibitors targeting various biological pathways.
The synthesis and characterization of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid have been explored in various studies focused on quinoline derivatives. These studies highlight the compound's potential as a scaffold for designing novel therapeutic agents, particularly as inhibitors of enzymes such as histone deacetylases (HDACs) and cyclooxygenases (COX) . The classification of this compound falls under organic compounds, specifically heterocyclic compounds due to the presence of the quinoline moiety.
The synthesis of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid typically involves several key steps:
The synthetic route may vary depending on the specific starting materials and desired yields.
The molecular structure of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid consists of a quinoline core with a bromine substituent at position six and an isopropoxy group attached to a phenyl ring at position two. The structural formula can be represented as follows:
Key data points include:
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are crucial for exploring the compound's potential therapeutic activities by modifying its chemical structure.
The mechanism of action for 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid primarily revolves around its ability to inhibit specific enzymes such as histone deacetylases (HDACs). Inhibition of HDACs leads to increased acetylation of histones, resulting in altered gene expression profiles associated with cancer progression and other diseases.
Studies have demonstrated that compounds with similar structures exhibit significant antiproliferative activities against various cancer cell lines, suggesting that this compound may have similar effects . The precise mechanism involves binding interactions between the compound and the active site of HDAC enzymes, disrupting their normal function.
The physical properties of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid include:
Chemical properties include:
Relevant analyses often involve spectral techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), which confirm its structure and purity .
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid has potential applications in several scientific fields:
The quinoline nucleus—a bicyclic aromatic system comprising a benzene ring fused to pyridine—serves as a privileged scaffold in drug discovery due to its exceptional versatility in molecular interactions and structural tunability. This heterocyclic system enables π-π stacking interactions with biological targets, while the basic nitrogen atom facilitates hydrogen bonding and protonation-dependent solubility modulation. Quinoline-4-carboxylic acid derivatives amplify this potential through their bifunctional character: the carboxyl group (-COOH) provides hydrogen-bonding capacity and ionic functionality, while the electron-deficient ring system allows targeted electrophilic substitutions [10].
The specific derivative 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid (CAS 351001-10-0, Molecular Formula: C₁₉H₁₆BrNO₃, MW: 386.24 g/mol) exemplifies this strategic design [1] [2] . Its planar configuration promotes intercalation into biological macromolecules, while the bromine and isopropoxyphenyl substituents at C6 and C2 positions create steric and electronic asymmetry essential for selective target engagement. Computational studies of analogous halogenated quinolines reveal charge delocalization patterns where electron density concentrates around the carboxylate and quinoline N-atom, enhancing dipole moment-driven target recognition [4] [6].
Box 1: Structural Diagram of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic Acid
Br │ ▼ 6 ┌─┐ COOH │ │ ▲ │ └─┐ 4 / │ └─┐─────┘ │ │ └─────┘ Quinoline │ ▼ 2 ┌─┐ │ │-O-CH(CH₃)₂ │ │ (para-substituted) └─┘
Table 1: Physicochemical Properties of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic Acid
Property | Value | Source |
---|---|---|
CAS Number | 351001-10-0 | [2] |
Molecular Formula | C₁₉H₁₆BrNO₃ | [1] [3] |
Molecular Weight | 386.24 g/mol | [2] |
XLogP3 | 4.8 | [6] |
Hydrogen Bond Donors | 1 (COOH) | [6] |
Hydrogen Bond Acceptors | 4 (N, 3O) | [6] |
Canonical SMILES | CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | [6] |
The bromine atom at C6 serves dual electronic and steric roles: as a moderately sized halogen, it withdraws electrons inductively yet donates them via resonance, creating localized electron deficiency that enhances electrophilicity at adjacent sites. This polarization facilitates nucleophilic attack for covalent modifications or dipole-dipole interactions with enzyme active sites. Bromine's hydrophobic character (evidenced by XLogP3=4.8) further improves membrane permeability, a critical factor for intracellular antibacterial agents [6] [10].
The 4-isopropoxyphenyl group at C2 contributes multifaceted bioactivity-enhancing effects:
Structure-Activity Relationship (SAR) studies of analogous quinolines confirm that para-alkoxy substitutions on the C2-aryl ring significantly improve binding to mycobacterial targets like DprE1 and DNA gyrase compared to meta- or ortho-isomers. For instance, 4-isopropoxy derivatives exhibit 3–5-fold lower MIC values against Mycobacterium tuberculosis than their 2-isopropoxy counterparts due to reduced steric clash in enzyme active sites [9] [10].
Table 2: Bioactivity Contributions of Substituents in Quinoline-4-carboxylic Acid Derivatives
Substituent | Electronic Effect | Steric Effect | Biological Impact |
---|---|---|---|
Br at C6 | σₚ = +0.23, σₘ = +0.39 | Moderate bulk (van der Waals radius: 1.85Å) | Enhanced electrophilicity, improved membrane transit |
4-Isopropoxy at C2-Ph | Strong +R effect | High (isopropyl cone angle: 88°) | Target affinity via hydrophobic pocket fitting, metabolic stability |
COOH at C4 | σₚ = +0.45 | Planar | Ionic H-bonding to enzymes, salt formation for solubility |
The therapeutic exploration of halogenated quinolines accelerated with the discovery of bedaquiline (diarylquinoline) in 2005—a breakthrough for multidrug-resistant tuberculosis (MDR-TB) treatment approved by the FDA in 2012. Bedaquiline validated quinoline's capacity to disrupt mycobacterial ATP synthesis, spurring interest in structurally simplified analogs like 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid [10]. Early synthetic efforts focused on Friedländer and Doebner reactions, producing unsubstituted quinolines with limited bioactivity. The introduction of halogens (Br/Cl) at C6/C7 positions emerged as a pivotal strategy to enhance antimycobacterial potency, leveraging halogens' roles in:
The evolution toward green synthesis techniques (2010s–present) enabled efficient production of complex quinoline derivatives. Solvent-free condensations, nanocatalysis, and one-pot multicomponent reactions improved yields of halogenated quinolines while reducing waste. For example, cerium nitrate-catalyzed cyclizations achieved 85–92% yields of bromo-substituted quinolines, including analogs of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid [7]. Computational advancements further refined these compounds: molecular docking identified C6-bromine and C2-aryl groups as critical for −7.0 to −8.4 kcal/mol binding affinities to MAO-B and DprE1 targets, while molecular dynamics simulations confirmed complex stability (RMSD < 2.7Å) exceeding reference drugs like rasagiline [4] [10].
Table 3: Key Halogenated Quinoline Anti-TB Agents in Clinical/Research Use
Compound | Molecular Features | Target | Development Status |
---|---|---|---|
Bedaquiline | Diarylquinoline with Br, dimethylamino | Mycobacterial ATP synthase | FDA-approved (2012) |
Moxifloxacin | C8-methoxy, F at C6 | DNA gyrase | WHO Group A drug |
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid | C6-Br, 4-isopropoxyphenyl at C2, COOH at C4 | DprE1, MAO enzymes | Preclinical research |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1